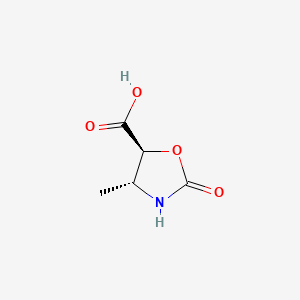
(4R,5S)-4-Methyl-2-oxooxazolidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-4-Methyl-2-oxooxazolidine-5-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its unique structural features and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-Methyl-2-oxooxazolidine-5-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of (S)-2-amino-1-propanol with diethyl oxalate under controlled conditions to form the oxazolidine ring. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-Methyl-2-oxooxazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
(4R,5S)-4-Methyl-2-oxooxazolidine-5-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism of action of (4R,5S)-4-Methyl-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites on enzymes or receptors, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone
- (4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid
- (4R,5S)-4,5-diphenyl-2-oxazolidinone
Uniqueness
(4R,5S)-4-Methyl-2-oxooxazolidine-5-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and specificity in various applications .
Properties
CAS No. |
145283-61-0 |
|---|---|
Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.114 |
IUPAC Name |
(4R,5S)-4-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-2-3(4(7)8)10-5(9)6-2/h2-3H,1H3,(H,6,9)(H,7,8)/t2-,3+/m1/s1 |
InChI Key |
HLEWENVVLNOPPW-GBXIJSLDSA-N |
SMILES |
CC1C(OC(=O)N1)C(=O)O |
Synonyms |
5-Oxazolidinecarboxylicacid,4-methyl-2-oxo-,(4R-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



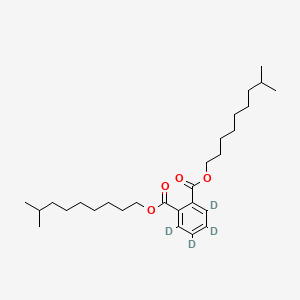
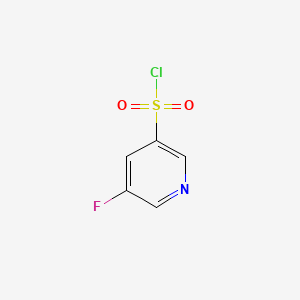
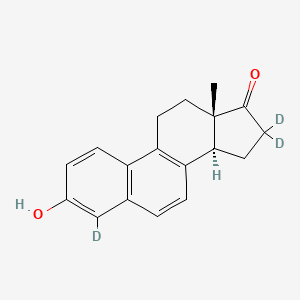


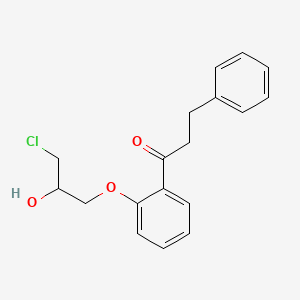

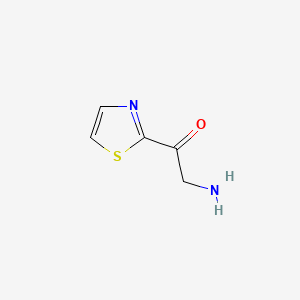
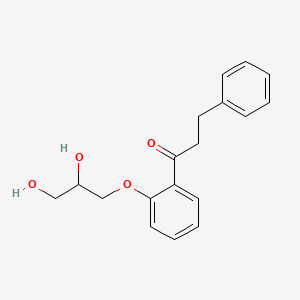
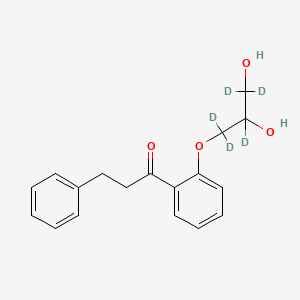
![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)
